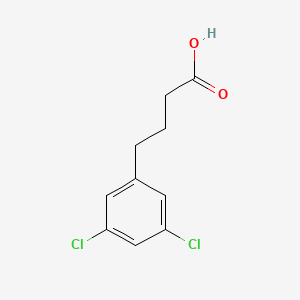

4-(3,5-Dichlorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

4-(3,5-dichlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-4-7(5-9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |

InChI Key |

IFVKHTVZXFFCJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCCC(=O)O |

Origin of Product |

United States |

Modifications of the Dichlorophenyl Ring:the 3,5 Dichloro Substitution Pattern is a Critical Feature. the Chlorine Atoms Can Engage in Halogen Bonding and Occupy Specific Hydrophobic Subpockets Within a Target S Binding Site.

Substitution Position: Moving the chlorine atoms to other positions (e.g., 2,4- or 3,4-dichloro) would alter the molecule's shape and electronic distribution, which could either improve or diminish binding affinity depending on the specific topology of the binding site.

Substitution Type: Replacing chlorine with other halogens (Fluorine, Bromine) can fine-tune lipophilicity and the potential for halogen bonding. Fluorine is often used to block metabolic sites, while bromine can provide strong halogen bonds.

Additional Substituents: Introducing small alkyl or alkoxy groups could probe for additional hydrophobic interactions and potentially enhance selectivity.

Alterations to the Butanoic Acid Linker:the Four Carbon Chain Provides Specific Spacing and Conformational Flexibility, Allowing the Phenyl Ring and the Carboxylic Acid to Adopt an Optimal Orientation for Binding.

Chain Length: Shortening or lengthening the alkyl chain (e.g., propanoic or pentanoic acid) would directly impact the positioning of the terminal carboxylate. This is a critical modification to optimize interactions with key anchoring residues like arginine or lysine.

Rigidification: Introducing conformational constraints, such as a double bond or incorporating the chain into a ring system, can lock the molecule into a more bioactive conformation. This can increase potency and selectivity by reducing the entropic penalty of binding. For instance, creating a cyclic derivative could orient the phenyl and acid groups in a fixed, favorable geometry. acs.org

Substitution on the Chain: Adding substituents, such as a hydroxyl or an amino group, to the chain can introduce new hydrogen bonding opportunities. For example, derivatives like (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid have been synthesized, indicating interest in exploring new interactions along the linker.

Modification of the Carboxylic Acid Group:the Terminal Carboxylate is a Key Pharmacophore, Likely Acting As a Hydrogen Bond Acceptor or Forming a Salt Bridge with a Positively Charged Residue in the Target Protein.

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups known as bioisosteres, such as a tetrazole or a hydroxamic acid. This strategy is often used to modulate acidity (pKa), improve cell permeability, and alter the pharmacokinetic profile of a compound while maintaining the key binding interaction.

The following interactive table outlines potential rational design strategies for creating novel derivatives of 4-(3,5-Dichlorophenyl)butanoic acid with enhanced properties.

| Molecular Moiety | Design Strategy | Rationale | Desired Outcome |

|---|---|---|---|

| Phenyl Ring | Replace 3,5-dichloro with 3-chloro, 4-fluoro substitution. | Explore alternative halogen bonding and fine-tune electronics. Fluorine can improve metabolic stability. | Enhanced potency and improved pharmacokinetic profile. |

| Phenyl Ring | Incorporate a nitrogen atom into the ring (e.g., pyridyl). | Introduce a hydrogen bond acceptor to engage with a specific donor residue in the binding site. | Increased selectivity and potency. |

| Butanoic Acid Chain | Introduce a methyl group at the alpha or beta position. | Probe for small hydrophobic pockets along the linker binding path and introduce a chiral center. | Improved potency and potential for enantiomeric selectivity. |

| Butanoic Acid Chain | Incorporate the chain into a piperidine (B6355638) or cyclopentane (B165970) ring. | Reduce conformational flexibility to favor the bioactive conformation, decreasing the entropic penalty of binding. acs.org | Higher affinity and selectivity. |

| Carboxylic Acid | Replace with a tetrazole group. | Provide a bioisosteric replacement with a similar acidic nature but different spatial and electronic properties, potentially improving oral bioavailability. | Maintained or improved activity with better drug-like properties. |

By systematically applying these design principles, novel analogs of this compound can be developed, leading to compounds with optimized therapeutic potential. Each new derivative would ideally be evaluated through computational methods like MM-GBSA before proceeding to chemical synthesis and biological testing. nih.gov

Pharmacological Targets and Preclinical Biological Investigations of Dichlorophenylbutanoic Acid Derivatives

Large Amino Acid Transporter 1 (LAT1) Inhibition Studies

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial protein responsible for the transport of large neutral amino acids across cell membranes. nih.govelsevierpure.com LAT1 is often overexpressed in various cancer cells to meet the high demand for amino acids required for rapid growth and proliferation, making it a promising target for anticancer therapies. nih.govnih.govresearchgate.net

(S)-2-Amino-4-(3,5-Dichlorophenyl)butanoic acid (ADPB) is a derivative that has been investigated for its inhibitory activity against LAT1. Research has shown that substitution at the meta position of the phenyl ring in phenylalanine or tyrosine analogs can significantly influence their affinity for LAT1. nih.govnih.gov Specifically, introducing large lipophilic groups at this position tends to shift the compound's activity from a substrate to an inhibitor of the transporter. nih.govbiorxiv.org

LAT1 functions as an obligatory antiporter, meaning it exchanges amino acids across the cell membrane, coupling the uptake of one amino acid with the efflux of another. nih.gov Inhibitors of LAT1, such as its derivatives, typically act by competing with natural substrates like leucine (B10760876) for binding to the transporter. nih.govnih.gov This competitive inhibition blocks the uptake of essential amino acids into the cell.

The resulting intracellular amino acid deprivation triggers cellular stress responses and disrupts key signaling pathways. Two major pathways affected are the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) and the GCN2 (general control nonderepressible 2) pathways. researchgate.net Inhibition of LAT1 leads to a decrease in mTORC1 activity, which is a central regulator of cell growth and protein synthesis. nih.govresearchgate.net Simultaneously, the lack of amino acids activates the GCN2 pathway, a sensor for amino acid starvation, which can lead to cell cycle arrest and suppression of global protein synthesis. researchgate.net

The overexpression of LAT1 on cancer cells makes it an attractive target for the development of radiotheranostic agents. researchgate.net These agents combine a radioactive component (for both imaging and therapy) with a molecule that specifically targets cancer cells. In silico studies have explored the potential of ADPB as a carrier molecule for such agents.

Computational research has focused on conjugating ADPB with various bifunctional chelators, which are molecules capable of binding to radioactive metals. These studies use molecular docking simulations to predict how well the ADPB-chelator complex will bind to the LAT1 transporter. The primary goal is to identify a conjugate with high binding affinity and a favorable pharmacokinetic profile.

One such study evaluated six different chelators conjugated with ADPB. nih.gov The results, summarized in the table below, predicted that the ADPB-NOTA conjugate had the best binding affinity to LAT1. nih.gov This was attributed to its low Gibbs free energy (ΔG) and its ability to form hydrogen bonds with key residues in the transporter's binding site. nih.gov These computational predictions suggest that ADPB-based compounds are promising candidates for the development of new imaging and therapeutic agents for cancer. nih.gov

Table 1: In Silico Molecular Docking Results of ADPB-Chelator Conjugates against LAT1

| Compound | Gibbs Free Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |

|---|---|---|---|

| ADPB-NOTA | -7.68 | 2.36 | ASN258 |

| ADPB-DOTA | -7.21 | 5.86 | - |

| ADPB-TETA | -7.11 | 7.31 | - |

| ADPB-H2CB-TE2A | -6.95 | 10.12 | - |

| ADPB-CTPA | -6.84 | 12.59 | - |

| ADPB-H2CB-DO2A | -6.21 | 37.58 | - |

This table is generated from data presented in an in silico study and represents predicted values, not direct experimental measurements. Data sourced from Holik et al., 2021. nih.gov

Other Biological Activities in Non-Human or In Vitro Systems

While the primary focus of research into 4-(3,5-Dichlorophenyl)butanoic acid and its derivatives has often been centered on specific therapeutic areas, a body of preclinical and in vitro research has unveiled a broader spectrum of biological activities. These investigations, conducted in non-human systems or using isolated cells and microorganisms, highlight the diverse potential of this chemical scaffold. The following sections detail the impact of these compounds on plant development, their antimicrobial and antifungal properties, and preliminary findings in the contexts of malarial and viral infections.

Derivatives of dichlorophenylbutanoic acid have been investigated for their effects on plant growth and development. Specifically, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid was originally synthesized and evaluated for its potential as a plant hormone regulator. mdpi.com This line of inquiry suggests that compounds within this chemical family can influence physiological processes in plants. The structural similarity of these compounds to naturally occurring plant growth regulators may account for their observed activities. Further research in this area could elucidate the specific mechanisms by which these derivatives interact with plant hormonal pathways, potentially leading to applications in agriculture as herbicides or plant growth promoters. ontosight.ai

The core structure of dichlorophenylbutanoic acid has served as a building block for the synthesis of more complex heterocyclic compounds with significant antimicrobial and antifungal properties. Research has demonstrated that the introduction of moieties such as pyridazinone and other heterocyclic systems can yield derivatives with potent activity against various microbial and fungal strains. researchgate.netmdpi.com

In one study, a series of new heterocyclic compounds were prepared starting from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid. researchgate.netmdpi.com Several of these newly synthesized compounds were screened for their antimicrobial and antifungal activities, with some showing promising results. researchgate.netmdpi.com For instance, derivatives incorporating a pyridazinone ring were synthesized and further modified to create sulfur-containing compounds and other fused heterocyclic systems. researchgate.netmdpi.com

Another area of investigation involves the synthesis of 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, which are known as quaternary ammonium (B1175870) compounds (QACs). nih.gov These compounds are recognized for their broad-spectrum antimicrobial activity, which is attributed to their ability to disrupt the permeability of cell membranes. nih.gov Specifically, a derivative, 3-(3,4-Dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, was synthesized and characterized. nih.gov

Furthermore, studies on thiazolin-4-one derivatives have shown moderate to good antibacterial activities, particularly against Gram-positive bacteria. mdpi.com Some of these compounds exhibited activity comparable to or better than existing antibiotics. mdpi.com Similarly, various azole compounds, which are a well-established class of antifungal agents, have been synthesized and tested. For example, a series of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1- biointerfaceresearch.comnih.govresearchgate.net-triazol-1-yl-butan-2-ol derivatives demonstrated significant in vitro antifungal activity against a range of Candida species and Cryptococcus neoformans. nih.gov

These findings underscore the versatility of the dichlorophenylbutanoic acid scaffold in the development of novel antimicrobial and antifungal agents. The data from these studies are summarized in the interactive table below.

Table 1: Antimicrobial and Antifungal Activities of Related Heterocyclic Compounds

| Compound Class | Starting Material | Tested Organisms | Key Findings |

|---|---|---|---|

| Pyridazinone Derivatives | 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid | Various microbes and fungi | Some new compounds showed antimicrobial and antifungal activities. researchgate.netmdpi.com |

| 5H-pyrrolo[1,2-a]imidazole Quaternary Salts | Not specified | S. aureus, C. neoformans | A biphenyl-substituted derivative showed polyvalent activity. nih.gov |

| Thiazolin-4-one Derivatives | Not specified | Gram-positive and Gram-negative bacteria | Moderate to good antibacterial activity, especially against S. aureus. mdpi.com |

Structural analogs of dichlorophenylbutanoic acid, particularly those incorporating a 4-aminoquinoline (B48711) core, have been a subject of interest in the search for new antimalarial drugs. nih.govnih.govresearchgate.net The 4-aminoquinoline scaffold is a well-known pharmacophore for antimalarial activity, with chloroquine (B1663885) being a prominent example. nih.govnih.gov However, the emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of novel analogs. nih.govnih.gov

Research into new 4-aminoquinoline derivatives has focused on synthesizing molecules that retain the key structural features required for antimalarial activity while overcoming resistance mechanisms. In one such study, a monoquinoline (MAQ) and a bisquinoline (BAQ) analog were synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro, as well as against P. berghei in mice. nih.govnih.gov

Both the MAQ and BAQ compounds demonstrated activity in the nanomolar range. nih.govnih.gov A key mechanism of action for these compounds appears to be the inhibition of hemozoin formation, a critical process for the parasite's survival. nih.govnih.gov The data from these antimalarial investigations are presented in the interactive table below.

Table 2: Antimalarial Activity of 4-Aminoquinoline Analogs

| Compound | Parasite Strain | In Vitro Activity (IC50) | Key Mechanism of Action |

|---|---|---|---|

| MAQ (monoquinoline analog) | P. falciparum (CQ-resistant and CQ-sensitive) | Nanomolar range | Inhibition of hemozoin formation. nih.govnih.gov |

Butanoic acid and its derivatives have been explored for their potential antiviral activities. biointerfaceresearch.comnih.gov Butanoic acid, a short-chain fatty acid, has been investigated for its role in various cellular processes, including its potential to influence viral infections. biointerfaceresearch.comnih.gov

Some studies suggest that butyrate (B1204436) may enhance cell infection by certain viruses, including influenza virus and HIV-1, potentially by inhibiting specific antiviral interferon-stimulated genes. nih.gov Conversely, other research indicates that butyrate can reduce the expression of pro-inflammatory cytokines and regulate genes involved in the antiviral response. nih.gov This suggests a complex and context-dependent role for butanoic acid derivatives in viral infections.

The synthesis of new butanoic acid derivatives with potential antiviral applications has been a focus of recent research. biointerfaceresearch.com For example, four new butanoic acid derivatives were designed and synthesized, with their stability and reactivity evaluated through theoretical calculations. biointerfaceresearch.com While this research is in the early stages, it highlights the ongoing interest in exploring the antiviral potential of this class of compounds. The short half-life of butanoic acid in the body has led to the development of prodrugs, such as pivalyloxymethyl butyrate (AN-9), to improve its therapeutic potential. nih.gov

Analytical Methodologies and Spectroscopic Characterization of Dichlorophenylbutanoic Acids

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By analyzing the absorption, emission, or scattering of electromagnetic radiation, detailed information about the functional groups, bonding arrangements, and electronic properties of a compound can be obtained.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule, such as stretching and bending.

For 4-(3,5-Dichlorophenyl)butanoic acid, the IR spectrum provides clear evidence of its key functional groups. The carboxylic acid moiety is characterized by a very broad O-H stretching vibration, typically observed in the 2500–3300 cm⁻¹ region, which overlaps with the C-H stretching vibrations. docbrown.inforesearchgate.net Another prominent feature is the strong absorption from the carbonyl (C=O) group stretch, expected around 1710 cm⁻¹. researchgate.netucalgary.ca In a related compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, characteristic absorptions for the carboxylic acid C=O stretch and C-O-H bend were observed at 1695 cm⁻¹ and 1415 cm⁻¹, respectively. mdpi.com

The dichlorinated aromatic ring also gives rise to a series of characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring typically in the 1450-1600 cm⁻¹ range, and C-Cl stretching vibrations, which are expected in the fingerprint region below 800 cm⁻¹. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the substituted benzene (B151609) ring, which may be weak in the IR spectrum. researchgate.net

Table 1: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500–3300 | Broad, Strong |

| C-H Stretch | Aromatic | 3000–3100 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850–2960 | Medium |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450–1600 | Medium to Weak |

| C-O Stretch | Carboxylic Acid | 1210–1320 | Strong |

| O-H Bend | Carboxylic Acid | ~1415 | Medium |

| C-Cl Stretch | Aryl Halide | 600–800 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the aliphatic chain and the aromatic ring. docbrown.info The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature. docbrown.info The aromatic region would feature two signals corresponding to the protons on the 3,5-dichlorophenyl ring. The proton at the C2 and C6 positions would appear as one signal (a doublet or a sharp singlet), and the proton at the C4 position would appear as another signal (a triplet or a fine triplet), with chemical shifts influenced by the deshielding effect of the chlorine atoms. The aliphatic chain would produce three distinct multiplets: a triplet for the two protons alpha to the phenyl ring (-CH₂-Ar), a triplet for the two protons alpha to the carbonyl group (-CH₂-COOH), and a multiplet (quintet or sextet) for the central methylene (B1212753) group (-CH₂-). docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-180 ppm. docbrown.info The carbons of the aromatic ring would appear between 120-145 ppm, with the carbons directly bonded to chlorine atoms showing the highest chemical shifts in this region due to the inductive effect. The three aliphatic carbons in the butanoic acid chain would be found in the more shielded region of the spectrum, typically between 20-40 ppm. docbrown.info In the related 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, the carboxylic acid carbon was observed at 174.5 ppm. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Spectroscopy Type | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| -COOH | ¹H NMR | > 10.0 | Broad Singlet |

| Ar-H (C2, C4, C6) | ¹H NMR | 7.0 - 7.5 | Multiple Signals |

| C H₂-Ar | ¹H NMR | ~2.7 | Triplet |

| -C H₂-CH₂-Ar | ¹H NMR | ~2.0 | Multiplet |

| -C H₂-COOH | ¹H NMR | ~2.4 | Triplet |

| -C OOH | ¹³C NMR | 175 - 180 | Carbonyl Carbon |

| C -Cl (C3, C5) | ¹³C NMR | 130 - 140 | Aromatic Quaternary |

| C -H (Aromatic) | ¹³C NMR | 125 - 135 | Aromatic CH |

| C 1 (Aromatic) | ¹³C NMR | ~142 | Aromatic Quaternary |

| C H₂-Ar | ¹³C NMR | ~35 | Aliphatic CH₂ |

| -C H₂-CH₂-Ar | ¹³C NMR | ~25 | Aliphatic CH₂ |

| -C H₂-COOH | ¹³C NMR | ~33 | Aliphatic CH₂ |

Predicted values are based on standard chemical shift tables and data from analogous compounds.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the primary chromophores are the dichlorinated benzene ring and the carbonyl group of the carboxylic acid. The benzene ring exhibits π → π* transitions, which are typically observed as a strong absorption band (the E-band) around 200-220 nm and a weaker, structured band (the B-band) around 260-280 nm. The presence of chlorine substituents on the ring can cause a bathochromic (red) shift of these absorptions. The carbonyl group undergoes a weak n → π* transition, which may appear as a shoulder on the tail of the main aromatic absorption bands. For a similar compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, absorption maxima were noted at 208, 235, and 280 nm, attributed to n-π(C=O), π-π(C=O), and π-π*(C=C) transitions, respectively. mdpi.com

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₀Cl₂O₂), the monoisotopic mass is approximately 232.01 Da. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak ([M]⁺) in the mass spectrum will appear as a characteristic cluster of peaks at m/z 232, 234, and 236, with a distinctive intensity ratio.

Fragmentation patterns provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu A significant fragmentation for this molecule would be the cleavage of the bond between the aliphatic chain and the aromatic ring, leading to a prominent peak corresponding to the dichlorobenzyl cation or a related fragment. In the mass spectrum of the related 4-(2,4-Dichlorophenoxy)butanoic acid, a precursor ion of m/z 249 [M+H]⁺ was observed. massbank.eu For 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, the molecular ion was seen at m/z 275, with the base peak at m/z 161 corresponding to the [C₆H₄NCl₂]⁺ fragment. mdpi.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment | Formula of Fragment | Notes |

|---|---|---|---|

| 232 | Molecular Ion [M]⁺ | [C₁₀H₁₀Cl₂O₂]⁺ | Exhibits characteristic isotopic pattern for two chlorine atoms. |

| 187 | [M-COOH]⁺ | [C₉H₉Cl₂]⁺ | Loss of the carboxyl group. |

| 173 | [M-C₄H₇O₂]⁺ | [C₆H₄Cl₂]⁺ | Cleavage of the benzylic bond. |

| 60 | [C₂H₄O₂]⁺ | [CH₂=C(OH)₂]⁺ | McLafferty rearrangement fragment, characteristic of butyric acid moiety. docbrown.info |

Chromatographic Separation and Quantification Techniques

Chromatography is indispensable for separating the target compound from impurities and for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and determining the content of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for non-polar to moderately polar compounds.

A standard RP-HPLC setup would involve a C18 stationary phase column, which is non-polar. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure the carboxylic acid group is in its protonated, less polar form and to achieve sharp, symmetrical peaks, the mobile phase is usually acidified with a small amount of an acid like formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector set to a wavelength where the aromatic chromophore absorbs strongly, such as near 210 nm or 265 nm. Method validation would be conducted to establish linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). capes.gov.br Chiral HPLC methods using specialized stationary phases, such as amylose (B160209) tris(3,5-dichlorophenyl carbamate), have been developed for separating enantiomers of structurally complex molecules, demonstrating the versatility of HPLC in analyzing compounds with dichlorophenyl moieties. nih.gov

Table 4: Typical HPLC Method Parameters for this compound

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane), e.g., 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at ~210 nm and ~265 nm |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction study for this compound has not been made publicly available. Therefore, detailed experimental data on its solid-state structure, such as precise bond lengths, bond angles, and crystal packing information, remains undetermined.

X-ray crystallography is the definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful methodology involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed model of the electron density, from which the atomic positions can be determined with very high precision.

For a molecule like this compound, a successful crystallographic analysis would provide invaluable insights into its molecular conformation and intermolecular interactions in the solid state. Key structural features that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-Cl) and angles would be obtained, allowing for comparison with theoretical values and the structures of related compounds.

The crystallographic data is typically summarized in a standardized format, as shown in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: Experimental data is not currently available. This table illustrates the parameters that would be determined from an X-ray crystallographic study.)

| Parameter | Value | Description |

| Empirical Formula | C₁₀H₁₀Cl₂O₂ | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | 249.09 g/mol | The mass of one mole of the compound. |

| Crystal System | To be determined | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | To be determined | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | |

| a (Å) | To be determined | Length of the 'a' axis. |

| b (Å) | To be determined | Length of the 'b' axis. |

| c (Å) | To be determined | Length of the 'c' axis. |

| α (°) | To be determined | Angle between the 'b' and 'c' axes. |

| β (°) | To be determined | Angle between the 'a' and 'c' axes. |

| γ (°) | To be determined | Angle between the 'a' and 'b' axes. |

| Volume (ų) | To be determined | The volume of the unit cell. |

| Z | To be determined | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | To be determined | The theoretical density of the crystal. |

| R-factor | To be determined | A measure of the agreement between the crystallographic model and the data. |

Without experimental data, any discussion of the specific solid-state structure of this compound remains speculative. The acquisition of single crystals of sufficient quality would be the necessary first step to perform this definitive analysis.

Environmental Considerations and Biotransformation of Chlorinated Butanoic Acids

Microbial Degradation Pathways of Chlorinated Aromatic Compounds

The microbial breakdown of chlorinated aromatic compounds is a key process in their environmental detoxification. Bacteria and fungi employ a variety of biochemical pathways to metabolize these substances. epa.gov The specific pathway utilized depends on the compound's structure, the degree of chlorination, and the environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, the degradation of chloroaromatics often begins with an oxidative attack on the aromatic ring. A common strategy involves the hydroxylation of the ring to form chlorinated catechols, which are central intermediates. epa.govresearchgate.net These chlorocatechols can then undergo ring cleavage, typically through a modified ortho-cleavage pathway. researchgate.net The chlorine substituents are subsequently removed from the resulting aliphatic intermediates. researchgate.netcapes.gov.br For some compounds, like certain chlorobenzoic acids, the initial step can be a direct hydrolytic or oxygenolytic removal of chlorine from the aromatic ring. capes.gov.brarizona.edu

In anaerobic environments, a different primary mechanism known as reductive dechlorination is prevalent. capes.gov.brresearchgate.net In this process, bacteria use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. arizona.eduresearchgate.net This stepwise removal of chlorine atoms can eventually lead to the formation of non-chlorinated aromatic compounds, which can then be mineralized to carbon dioxide and methane (B114726) by other members of the microbial community. epa.govresearchgate.net The ability of microorganisms to degrade these compounds can be influenced by an acclimation period, during which the microbial population develops the necessary metabolic capabilities. epa.gov

The efficiency of these degradation pathways is influenced by various environmental factors, as detailed in the table below.

| Environmental Factor | Influence on Microbial Degradation |

| Oxygen Availability | Determines whether aerobic (oxidative) or anaerobic (reductive) pathways dominate. |

| pH | Affects enzyme activity and microbial growth. epa.gov |

| Temperature | Influences the rate of microbial metabolism. epa.gov |

| Nutrient Availability | Essential nutrients are required for microbial growth and enzyme production. epa.gov |

| Substrate Concentration | Can impact the kinetics of the degradation reaction. epa.gov |

Fate of Dichlorophenyl Butanoic Acid Derivatives in Environmental Systems

The environmental fate of dichlorophenyl butanoic acid derivatives is governed by a combination of physical, chemical, and biological processes. While specific data on 4-(3,5-Dichlorophenyl)butanoic acid is limited, the behavior of related compounds like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) provides valuable insights.

Bacteria capable of degrading 2,4-DB have been isolated from agricultural soils, indicating that microbial degradation is a significant fate process for this class of compounds. koreascience.kr These bacteria, belonging to genera such as Variovorax, Sphingomonas, Bradyrhizobium, and Pseudomonas, can utilize 2,4-DB as a sole source of carbon and energy. koreascience.kr The degradation process often involves the conversion of 2,4-DB to the more widely studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). koreascience.kr

The persistence of these compounds in the environment is variable. While some chlorinated aromatic compounds are highly recalcitrant, others like 2,4-D are known to be biodegradable. nih.gov The rate of degradation is dependent on the presence of adapted microbial communities. epa.govfrontiersin.org The structure of the compound, particularly the position and number of chlorine atoms on the aromatic ring, significantly affects its biodegradability. epa.gov

The ultimate fate of dichlorodiphenyltrichloroethane (DDT) in marine environments, for instance, is intrinsically linked to its transformation into various breakdown products, which can bioaccumulate in organisms like dolphins. nih.gov Similarly, the environmental impact of dichlorophenyl butanoic acid is connected to the nature and persistence of its transformation products.

Identification of Metabolites and Transformation Products in Environmental Contexts

The biotransformation of chlorinated aromatic compounds results in a series of intermediate metabolites before potential mineralization. The identification of these products is key to understanding the degradation pathway and the potential for the formation of more or less toxic substances.

For the related compound 2,4-D, the degradation pathway is well-elucidated. It typically starts with the cleavage of the ether linkage, removing the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov This is followed by the hydroxylation of 2,4-DCP to produce 3,5-dichlorocatechol. The aromatic ring is then cleaved, and subsequent enzymatic reactions lead to intermediates that can enter central metabolic cycles like the tricarboxylic acid cycle. nih.gov

Based on analogous pathways, the biotransformation of this compound would likely initiate with the beta-oxidation of the butanoic acid side chain. This process would shorten the side chain by two carbon units, yielding 2-(3,5-Dichlorophenyl)acetic acid. Subsequent cleavage of the side chain would likely produce 3,5-dichlorophenol (B58162). This intermediate could then be hydroxylated to form a dichlorocatechol, which would be susceptible to ring cleavage, following pathways similar to those observed for other chlorinated phenols.

Studies on other chlorinated compounds, such as the pharmaceutical diclofenac, which also contains a dichlorophenyl moiety, show that C-N bond cleavage followed by hydroxylation leads to key metabolites like 2,4-dichlorophenol. mdpi.com The table below outlines a postulated degradation pathway for this compound based on known microbial transformations of similar compounds.

| Postulated Transformation Step | Parent Compound | Resulting Metabolite | Analogous Reaction |

| 1. Beta-oxidation | This compound | 2-(3,5-Dichlorophenyl)acetic acid | Side-chain degradation of fatty acids |

| 2. Side-chain cleavage | 2-(3,5-Dichlorophenyl)acetic acid | 3,5-Dichlorophenol | Side chain removal from 2,4-D nih.gov |

| 3. Ring hydroxylation | 3,5-Dichlorophenol | 3,5-Dichlorocatechol | Hydroxylation of 2,4-DCP nih.gov |

| 4. Ring cleavage | 3,5-Dichlorocatechol | Chlorinated aliphatic acids | Ring cleavage of dichlorocatechol nih.gov |

This postulated pathway highlights the likely formation of key intermediates such as 3,5-dichlorophenol and 3,5-dichlorocatechol. The complete mineralization of the compound would depend on the ability of the microbial consortia to further degrade these chlorinated aliphatic acids. epa.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-Dichlorophenyl)butanoic acid, and how can reaction purity be optimized?

- Methodology :

-

Carboxylation of aryl halides : React 3,5-dichlorophenyl Grignard reagents with CO₂ followed by acid workup. Optimize solvent polarity (e.g., THF vs. diethyl ether) to improve yield .

-

Friedel-Crafts alkylation : Use 3,5-dichlorobenzene with γ-butyrolactone in the presence of AlCl₃. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

-

Purity optimization : Recrystallize from ethanol/water (1:3 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Table 1: Comparison of Synthetic Methods

Method Yield (%) Purity (%) Key Catalyst Reference Grignard carboxylation 65–75 92–95 None Friedel-Crafts 55–60 85–90 AlCl₃

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

- Methodology :

-

Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol. Use Mo-Kα radiation (λ = 0.71073 Å) for data collection.

-

Software : Refine using SHELXL (for anisotropic displacement parameters) and WinGX for visualization and validation .

-

Key parameters : Monitor R-factor convergence (<5%), bond length discrepancies (Δ < 0.02 Å), and displacement ellipsoid anisotropy .

Table 2: Crystallographic Data

Parameter Value Reference Space group P 1 Unit cell (Å) a=8.21, b=10.54, c=12.03 R-factor 4.2%

Advanced Research Questions

Q. How can researchers analyze the conformational flexibility of the butanoic acid side chain in derivatives of this compound?

- Methodology :

- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model rotational barriers of the C–C bonds in the side chain .

- Experimental validation : Compare computational results with X-ray torsional angles from derivatives (e.g., 4-[(3-methoxyphenyl)carbamoyl]butanoic acid) .

- Thermal analysis : Perform DSC to identify phase transitions linked to conformational changes .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodology :

-

Structure-activity relationship (SAR) : Synthesize analogs with modifications to the chlorophenyl group (e.g., 4-fluoro or 3,4-dichloro substituents) and test inhibitory activity against target enzymes .

-

Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values .

-

Mechanistic studies : Use fluorescence quenching assays to assess binding affinity discrepancies .

Table 3: Biological Activity of Selected Derivatives

Derivative IC₅₀ (µM) Target Enzyme Reference 4-(3,4-Dichlorophenyl) 12.3 COX-2 4-(4-Fluorophenyl) 45.7 COX-2

Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to study the metabolic pathways of this compound?

- Methodology :

- Synthesis of labeled compounds : Introduce ¹³C at the carboxyl group via reaction with ¹³CO₂ in a sealed reactor .

- Metabolic tracing : Administer to cell cultures (e.g., HepG2) and analyze metabolites via LC-MS/MS (Q-TOF instrumentation) .

- Data interpretation : Use pathway enrichment tools (e.g., MetaboAnalyst) to map β-oxidation and conjugation pathways .

Key Notes for Experimental Design

- Contradiction mitigation : Cross-validate crystallographic data with NMR (¹H, ¹³C) and IR spectroscopy to confirm molecular geometry .

- Safety protocols : Handle chlorinated derivatives in fume hoods with PPE (nitrile gloves, safety goggles) due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.